REACTION_CXSMILES
|
[Ni:1].[PH2:2]([O-:4])=[O:3].[NH4+:5].[PH2]([O-])=O.[Na+:9].[S:10]([O-:14])([O-:13])(=[O:12])=[O:11].[NH4+].[NH4+]>>[S:10]([O-:14])([O-:13])(=[O:12])=[O:11].[Na+:9].[Na+:9].[Ni:1].[PH2:2]([O-:4])=[O:3].[NH4+:5] |f:1.2,3.4,5.6.7,8.9.10,12.13|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Ni]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[PH2](=O)[O-].[NH4+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[PH2](=O)[O-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Ni]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(=O)(=O)([O-])[O-].[NH4+].[NH4+]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
S(=O)(=O)([O-])[O-].[Na+].[Na+]
|
Name
|
|
Type
|
product
|
Smiles
|
[Ni]
|
Name
|
|
Type
|
product
|
Smiles
|
[PH2](=O)[O-].[NH4+]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |